molecular formula C16H16FN3O5S B2569529 Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate CAS No. 921065-61-4

Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate

Cat. No. B2569529
CAS RN: 921065-61-4
M. Wt: 381.38
InChI Key: IESHHGYLSNGYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate is a useful research compound. Its molecular formula is C16H16FN3O5S and its molecular weight is 381.38. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives similar to Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate are valuable intermediates in the synthesis of a wide array of trifluoromethyl heterocycles. For instance, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with structural similarities, has been utilized to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights the versatility of such compounds in generating diverse heterocyclic frameworks, which are of interest in medicinal chemistry and materials science (Honey et al., 2012).

Antimicrobial Activity

Derivatives containing the 1,3,4-oxadiazol structure, akin to Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents. For example, novel thiazole substituted 1,3,4-oxadiazole derivatives have demonstrated good antibacterial and antifungal activities, showcasing the therapeutic potential of these molecules (Kokate & Patil, 2021).

Chelating Properties and Material Science Applications

The compound and its analogs have found applications in material science, particularly in the synthesis of chelating agents for transition metals. These chelating agents have been studied for their ability to form stable complexes with various metals, which is crucial in catalysis, material synthesis, and environmental remediation. Research into benzofuran-1,3,4-oxadiazole combined molecules has led to the development of novel ligands with excellent chelating properties, opening new avenues for the synthesis of metal complexes with diverse applications (Varde & Acharya, 2017).

properties

IUPAC Name

ethyl 4-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c1-2-24-14(22)7-12(21)9-26-16-20-19-13(25-16)8-18-15(23)10-3-5-11(17)6-4-10/h3-6H,2,7-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESHHGYLSNGYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)-3-oxobutanoate

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